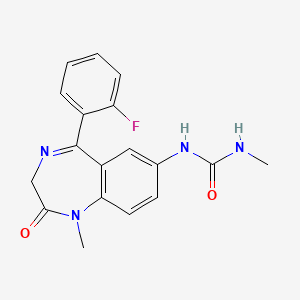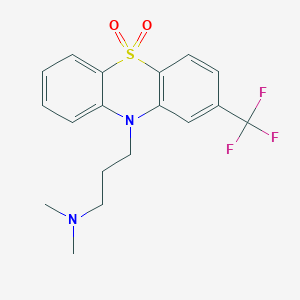
3-((1R,3R)-3-Aminocyclopentyl)-2-(1H-imidazol-5-yl)propanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1R,3R)-3-Aminocyclopentyl)-2-(1H-imidazol-5-yl)propanoic Acid is a complex organic compound that features both an aminocyclopentyl group and an imidazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1R,3R)-3-Aminocyclopentyl)-2-(1H-imidazol-5-yl)propanoic Acid typically involves multi-step organic reactions. A common approach might include:
Formation of the Aminocyclopentyl Group:
Imidazole Ring Formation: The imidazole ring can be synthesized through cyclization reactions involving precursors like glyoxal and ammonia.
Coupling Reactions: The final step often involves coupling the aminocyclopentyl group with the imidazole ring under specific conditions, such as using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, forming oxo derivatives.
Reduction: Reduction reactions could target the imidazole ring, potentially leading to hydrogenated derivatives.
Substitution: Substitution reactions might occur at the imidazole ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce hydrogenated imidazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.
Biology
In biological research, it might be studied for its interactions with enzymes or receptors, given the presence of the imidazole ring, which is known to interact with various biological targets.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential as therapeutic agents, particularly in the treatment of diseases where imidazole-containing compounds have shown efficacy.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action for compounds like 3-((1R,3R)-3-Aminocyclopentyl)-2-(1H-imidazol-5-yl)propanoic Acid typically involves binding to specific molecular targets such as enzymes or receptors. The imidazole ring is known to coordinate with metal ions in enzyme active sites, potentially inhibiting or modulating enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Histidine: An amino acid with an imidazole side chain.
Imidazole-4-acetic acid: A metabolite of histamine with an imidazole ring.
Uniqueness
What sets 3-((1R,3R)-3-Aminocyclopentyl)-2-(1H-imidazol-5-yl)propanoic Acid apart is the combination of the aminocyclopentyl group with the imidazole ring, which may confer unique biological properties and synthetic utility.
Propriétés
Formule moléculaire |
C11H17N3O2 |
|---|---|
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
3-[(1R,3R)-3-aminocyclopentyl]-2-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C11H17N3O2/c12-8-2-1-7(3-8)4-9(11(15)16)10-5-13-6-14-10/h5-9H,1-4,12H2,(H,13,14)(H,15,16)/t7-,8+,9?/m0/s1 |
Clé InChI |
PZGUGILVGVOOKI-ZQTLJVIJSA-N |
SMILES isomérique |
C1C[C@H](C[C@H]1CC(C2=CN=CN2)C(=O)O)N |
SMILES canonique |
C1CC(CC1CC(C2=CN=CN2)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


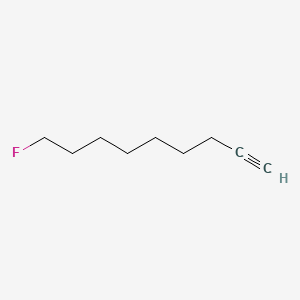
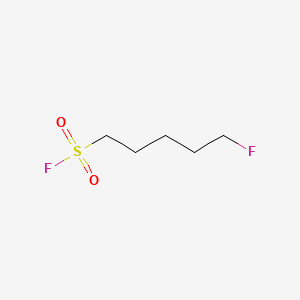
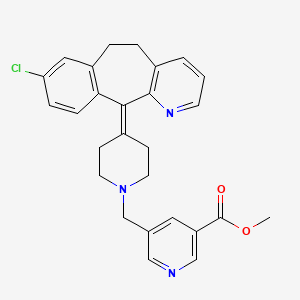


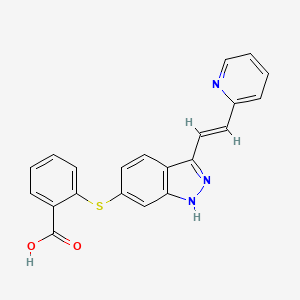
![N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel](/img/structure/B13417534.png)
![Benzenesulfonyl chloride, 4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]-](/img/structure/B13417535.png)
![methyl (2R,4R,5R,6S)-5-hydroxy-4-(hydroxymethyl)-10-oxo-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-diene-12-carboxylate](/img/structure/B13417546.png)

